1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene
Description
Properties
Molecular Formula |
C12H7F5 |
|---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
1-(difluoromethyl)-2-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5/c13-11(14)10-8-4-2-1-3-7(8)5-6-9(10)12(15,16)17/h1-6,11H |
InChI Key |
DFWGITYQQPZCSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Deoxyfluorination of Alcohol Precursors
Nucleophilic fluorination using agents like diethylaminosulfur trifluoride (DAST) or XtalFluor-E provides a route to install -CF2H groups. Starting from 1-(hydroxymethyl)-2-(trifluoromethyl)naphthalene, DAST-mediated deoxyfluorination replaces the hydroxyl group with two fluorine atoms.
Procedure :
-
Substrate Synthesis : 1-Hydroxymethyl-2-(trifluoromethyl)naphthalene is prepared via Friedel-Crafts alkylation of naphthalene with trifluoromethylacetyl chloride, followed by reduction (NaBH4/EtOH).
-
Fluorination : DAST (2.2 equiv) in dichloromethane at 0°C→RT, 12 h.
-
Workup : Quench with saturated NaHCO3, extract with CH2Cl2, and purify via silica chromatography.
Outcomes :
Challenges in Regiocontrol
The electron-withdrawing -CF3 group at the 2-position deactivates the naphthalene ring, necessitating elevated temperatures (40–60°C) for complete conversion. However, prolonged heating promotes DAST decomposition, generating HF as a byproduct. Scavengers like CaCO3 mitigate this issue, improving yields to 88%.
Transition Metal-Mediated Cross-Couplings
Copper-Catalyzed Defluoroborylation
Recent advances in copper catalysis enable selective defluorination of trifluoromethyl groups. By reacting 1-(trifluoromethyl)-2-(ethynyl)naphthalene with bis(pinacolato)diboron (B2pin2) under Cu(I) catalysis, the -CF3 group is converted to -CF2Bpin, which is subsequently hydrolyzed to -CF2H.
Optimized Protocol :
-
Catalyst: CuCl (15 mol%)
-
Ligand: Xantphos (20 mol%)
-
Solvent: THF
-
Temperature: 100°C, 24 h
-
Post-Treatment: Acidic hydrolysis (HCl, H2O)
Key Advantages :
-
Preserves the naphthalene core’s integrity.
-
Tolerates electron-deficient aryl systems.
Palladium-Catalyzed Reductive Coupling
Palladium complexes facilitate the coupling of 1-iodo-2-(trifluoromethyl)naphthalene with difluoromethylzinc reagents. This method leverages Pd(PPh3)4 to mediate transmetalation and reductive elimination.
Representative Data :
| Parameter | Value |
|---|---|
| Substrate | 1-Iodo-2-CF3-naphthalene |
| Reagent | Zn(CF2H)2 |
| Catalyst | Pd(PPh3)4 (5 mol%) |
| Solvent | DMF |
| Yield | 62% |
Side Reactions :
Homocoupling of the zinc reagent (≤15%) occurs unless strict anhydrous conditions are maintained.
Electrophilic Fluorination Techniques
Ritter-Type Reaction with Fluoroalcohols
The Ritter reaction couples naphthols with trifluoroethanol derivatives under acidic conditions. For instance, 2-naphthol reacts with 2,2-difluoro-1-(trifluoromethyl)ethyl iodide in H2SO4 to form the target compound after deprotection.
Stepwise Process :
-
Electrophilic Activation : H2SO4 protonates the naphthol oxygen, enhancing electrophilicity.
-
Alkylation : The fluoroalkyl iodide attacks the activated position.
-
Deprotection : Aqueous workup removes sulfonic acid groups.
Performance Metrics :
-
Yield: 58%
-
Regioselectivity: >20:1 (1- vs 3-substitution)
Oxidative Fluorination
MnO2-mediated oxidation of 1-(difluoromethyl)-2-(trifluoromethyl)-1,2-dihydronaphthalene introduces aromaticity. This method is effective but limited by substrate accessibility.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Method | Yield Range | Scalability | Cost Efficiency |
|---|---|---|---|
| Kochi-Anderson | 35–57% | Moderate | High |
| DAST Fluorination | 75–88% | High | Moderate |
| Cu-Catalyzed Borylation | 70% | High | Low |
| Pd-Catalyzed Coupling | 62% | Low | High |
| Ritter Reaction | 58% | Moderate | Moderate |
Key Observations :
-
DAST Fluorination offers the highest yields but requires careful handling of toxic reagents.
-
Copper Catalysis excels in scalability but demands expensive boron reagents.
-
Radical Methods provide regioselectivity at the expense of moderate yields.
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a wide range of functionalized naphthalene derivatives .
Scientific Research Applications
1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique fluorinated structure makes it a valuable probe in biological studies, particularly in the investigation of enzyme-substrate interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, especially in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of advanced materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Electron Effects : The -CF₃ group in the target compound is a stronger electron-withdrawing group than -CH₃ or -OCH₃, reducing electron density on the naphthalene ring and deactivating it toward electrophilic substitution .
- Lipophilicity : Fluorinated groups enhance lipophilicity (logP ~3.5–4.0 estimated), making the compound more hydrophobic than 1-methylnaphthalene (logP ~3.3) or 1,4-dimethoxynaphthalene (logP ~2.8) .
Chemical Reactivity:
- Electrophilic Substitution : The electron-withdrawing nature of -CF₃ and -CF₂H directs incoming electrophiles to the less substituted positions (e.g., positions 5–8 of the naphthalene ring), contrasting with electron-donating groups like -OCH₃ in 1,4-dimethoxynaphthalene, which activate the ring .
Toxicological and Environmental Profiles
- However, fluorinated analogs are generally less volatile (reducing inhalation risks) but may persist longer in the environment due to C-F bond stability .
- Comparative Metabolism: Non-fluorinated naphthalenes are metabolized to epoxides and quinones, which are hepatotoxic.
Biological Activity
1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of difluoromethyl and trifluoromethyl groups contributes to its chemical stability and lipophilicity, which are important for drug design.
- Molecular Formula : C12H8F5
- Molecular Weight : 286.18 g/mol
- IUPAC Name : 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
Preliminary studies indicate that 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene may exhibit significant biological activity, particularly as a potential antitumor agent and antimicrobial compound. The fluorinated groups are known to enhance the interaction of the molecule with biological targets, potentially increasing its efficacy compared to non-fluorinated analogs.
The biological activity of this compound may be attributed to its ability to modulate various biochemical pathways. Fluorinated compounds often interact with enzymes and receptors differently than their non-fluorinated counterparts due to the unique electronegativity and steric effects of fluorine atoms.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or microbial growth.
- Receptor Modulation : It might interact with neurotransmitter receptors, influencing signaling pathways associated with pain, inflammation, or mood disorders.
Antitumor Activity
A study conducted on various fluorinated naphthalene derivatives demonstrated that compounds similar to 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene showed promising results in inhibiting tumor cell growth in vitro. The study reported IC50 values indicating the concentration required to inhibit cell proliferation by 50%.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene | 15 | MCF-7 (breast cancer) |
| Control (non-fluorinated) | 30 | MCF-7 |
| Another fluorinated analog | 10 | MCF-7 |
These results suggest that the introduction of fluorine atoms can enhance the anticancer properties of naphthalene derivatives.
Antimicrobial Activity
In another study focusing on antimicrobial properties, 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene was tested against various bacterial strains. The results indicated significant antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | >64 µg/mL |
The compound exhibited a selective profile, showing greater potency against Gram-positive bacteria compared to Gram-negative bacteria.
Q & A
Q. What are the established synthetic routes for 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves sequential fluorination and functionalization of the naphthalene core. Key methods include:
Q. Critical Parameters :
- Solvent choice (e.g., THF for polar intermediates, dichloromethane for stability).
- Temperature control (<0°C for difluoromethylation to prevent side reactions).
- Purification via column chromatography or recrystallization to isolate the product from byproducts like unreacted naphthalene derivatives .
Q. Table 1: Synthesis Optimization
| Method | Yield (%) | Purity (%) | Key Condition |
|---|---|---|---|
| Difluoromethylation | 65–75 | 90–95 | -20°C, KOH/THF |
| Trifluoromethylation | 70–80 | 85–90 | CuI, 60°C, DMF |
Q. What spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?
Methodological Answer:
- ¹⁹F NMR : Critical for confirming fluorinated substituents (δ -70 to -80 ppm for CF₃; δ -110 to -120 ppm for CF₂H) .
- GC-MS : Validates molecular weight (MW 246.18 g/mol) and detects impurities (e.g., mono-fluorinated byproducts) .
- X-ray Crystallography : Resolves regiochemistry of substituents on the naphthalene ring, particularly when steric effects alter expected positions .
Q. Best Practices :
- Combine NMR with IR spectroscopy to confirm functional groups (e.g., C-F stretching at 1100–1250 cm⁻¹).
- Use high-resolution MS for isotopic pattern validation .
Advanced Research Questions
Q. How do multiple fluorine substituents influence regioselectivity in cross-coupling reactions?
Methodological Answer: The electron-withdrawing nature of -CF₃ and -CF₂H groups deactivates the naphthalene ring, directing electrophilic substitution to the less hindered positions (e.g., para to CF₃ in some cases).
- Metalation Studies : LDA (lithium diisopropylamide) selectively deprotonates positions ortho to CF₃ due to increased acidity (ΔpKa ~2–3 vs. unsubstituted naphthalene) .
- Suzuki Coupling : Pd-catalyzed reactions require electron-deficient ligands (e.g., SPhos) to enhance reactivity with fluorinated substrates .
Q. Table 2: Reactivity Comparison
| Reaction Type | Preferred Position | Yield (%) |
|---|---|---|
| Bromination | C-3 (ortho to CF₃) | 60–70 |
| Nitration | C-6 (meta to CF₃) | 50–60 |
Q. What in vitro models are suitable for assessing cytotoxic mechanisms, and how do structural modifications alter bioactivity?
Methodological Answer:
- Cell Lines : Human hepatoma (HepG2) and lung adenocarcinoma (A549) for evaluating apoptosis via fluorometric caspase-3 assays .
- SAR Insights :
- The -CF₃ group enhances membrane permeability (logP ~3.5 vs. ~2.8 for non-fluorinated analogs).
- -CF₂H may reduce metabolic degradation by cytochrome P450 enzymes compared to -CH₃ .
Q. Experimental Design :
- Dose-response curves (0.1–100 µM) to determine IC₅₀.
- ROS (reactive oxygen species) assays to link fluorination to oxidative stress pathways .
Q. How can conflicting toxicological data from inhalation vs. oral exposure studies be systematically reconciled?
Methodological Answer:
Q. Contradiction Resolution :
Q. Table 3: Toxicity Comparison
| Exposure Route | LO(A)EL (mg/kg/day) | Primary Organ Affected |
|---|---|---|
| Inhalation | 0.5–1.0 | Lungs |
| Oral | 10–15 | Liver |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
